

Application Notes and Protocols: 2,2,6-Trimethylcyclohexanone in Fragrance Applications

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Compound of Interest

Compound Name: 2,2,6-Trimethylcyclohexanone

Cat. No.: B1581249

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2,2,6-Trimethylcyclohexanone** (CAS No. 2408-37-9) is a cyclic ketone used as both a fragrance and flavoring ingredient.[1][2] It is recognized for its characteristic aroma, which is described with a range of notes including floral, sweet, honey-like, and citrus.[1][2][3] As a member of the alkyl cyclic ketones structural group, it finds application in various consumer products.[4] This document provides detailed application notes, including physicochemical properties, safety information, and experimental protocols relevant to its use in research and development settings.

Section 1: Physicochemical Properties

2,2,6-Trimethylcyclohexanone is a colorless to pale yellow liquid.[2] It is generally insoluble in water but soluble in fats and organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2,2,6-Trimethylcyclohexanone**

Property	Value	Source(s)
CAS Number	2408-37-9	[1][5][6]
Molecular Formula	C ₉ H ₁₆ O	[1][5]
Molecular Weight	140.22 g/mol	[1]
IUPAC Name	2,2,6-trimethylcyclohexan-1-one	[1][5]
Synonyms	2,2,6-Trimethylcyclohexan-1-one, Cistus cyclohexanone	[7][8]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	0.900 - 0.907 g/mL @ 25 °C	[1][8]
Boiling Point	178 - 179 °C @ 760 mmHg	[8]
Melting Point	-31.8 °C	[1]
Refractive Index	1.443 - 1.449 @ 20 °C	[1][8]
Solubility	Insoluble in water; soluble in fat.	[1]
FEMA Number	3473	[1][8][9]
JECFA Number	1108	[1]

Section 2: Olfactory Profile and Applications

The olfactory profile of **2,2,6-trimethylcyclohexanone** is multifaceted, contributing to its versatility in fragrance formulations.

- **Odor Profile:** It is primarily characterized by a floral scent.[1] Other descriptors include sweet, honey-like tobacco, citrus, and labdanum.[2][3]
- **Applications:** It is used as a fragrance ingredient in a variety of consumer products and is listed on the International Fragrance Association (IFRA) transparency list.[1] It also serves as

a flavoring agent in the food industry.[1][2] In chemical synthesis, it is used as an intermediate, for example, in the preparation of β -ionone.[10]

Section 3: Safety and Regulatory Information

The safe use of **2,2,6-trimethylcyclohexanone** is supported by evaluations from regulatory and safety organizations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It is also classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[9]

Table 2: Safety and Regulatory Profile of **2,2,6-Trimethylcyclohexanone**

Aspect	Details	Source(s)
GHS Pictogram	Warning	[1]
GHS Hazard Statements	H226: Flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.	[1]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces.P261: Avoid breathing mist or vapors.P280: Wear protective gloves/eye protection/face protection.	
Regulatory Status	FEMA GRAS: No. 3473JECFA Evaluation: No safety concern at current intake levels.IFRA: Included on IFRA Transparency List.	[1][9]

Section 4: Experimental Protocols

The following protocols provide standardized procedures for the synthesis, analysis, and application of **2,2,6-trimethylcyclohexanone** in a laboratory setting.

Protocol 4.1: Synthesis via Oxidation of 2,2,6-Trimethylcyclohexanol

This protocol describes a general method for the synthesis of **2,2,6-trimethylcyclohexanone** by the oxidation of the corresponding alcohol. This is a common and effective method for preparing ketones.

Materials:

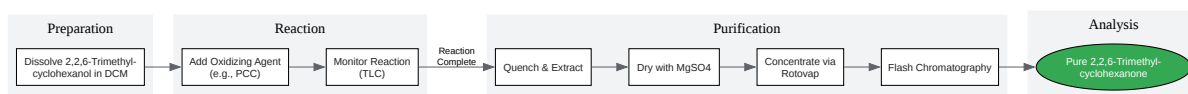
- 2,2,6-Trimethylcyclohexanol
- Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Hexane and Ethyl Acetate for chromatography
- Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator

Procedure:

- Setup: In a fume hood, add 2,2,6-trimethylcyclohexanol to a round-bottom flask with a magnetic stir bar, and dissolve it in anhydrous DCM.
- Oxidation: Slowly add a solution or slurry of the oxidizing agent (e.g., PCC in DCM) to the alcohol solution at room temperature. Monitor the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.

- **Workup:** Upon completion, quench the reaction by adding a saturated NaHCO_3 solution. Extract the aqueous layer with DCM.
- **Drying:** Combine the organic layers and dry over anhydrous MgSO_4 .
- **Purification:** Filter the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure **2,2,6-trimethylcyclohexanone**.
- **Characterization:** Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.



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Diagram 1: General workflow for the synthesis of **2,2,6-trimethylcyclohexanone**.

Protocol 4.2: Quality Control and Analysis

This protocol outlines the quality control (QC) process for verifying the identity and purity of a sample of **2,2,6-trimethylcyclohexanone**.

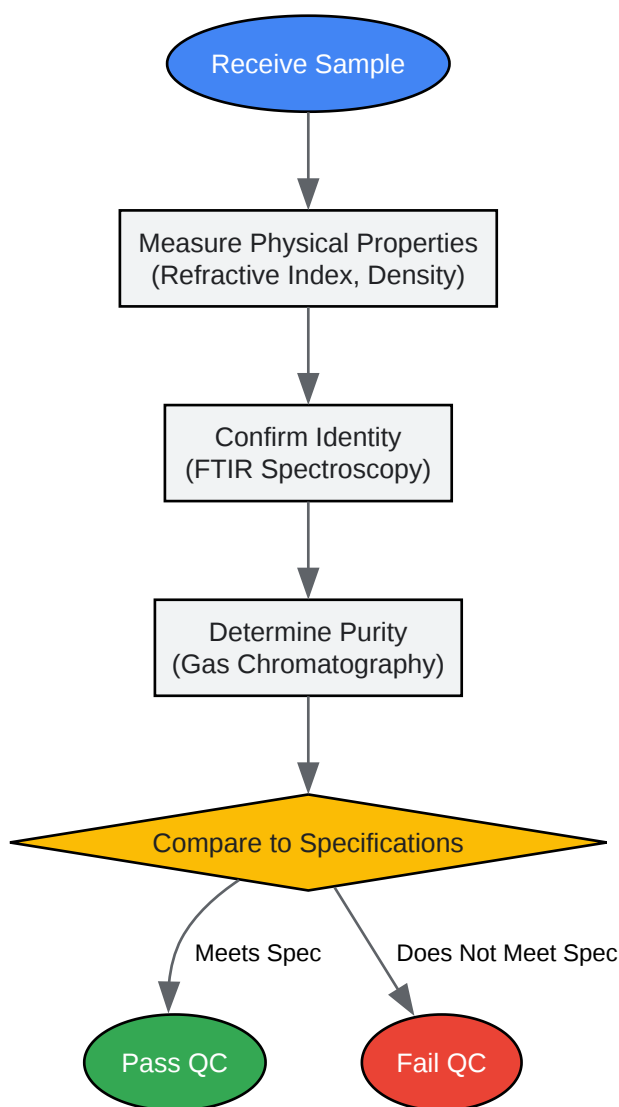
Materials:

- Sample of **2,2,6-trimethylcyclohexanone**
- Reference standard of **2,2,6-trimethylcyclohexanone** ($\geq 99\%$ purity)
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

- FTIR Spectrometer
- Refractometer
- Density meter

Procedure:

- Physical Properties:
 - Measure the refractive index at 20°C and compare with the standard specification (1.443-1.449).[\[1\]](#)[\[8\]](#)
 - Measure the density at 25°C and compare with the standard specification (0.900-0.907 g/mL).[\[1\]](#)[\[8\]](#)
- Identity Confirmation (FTIR):
 - Acquire an FTIR spectrum of the sample.
 - Compare the spectrum to that of the reference standard. Key absorbances for a cyclohexanone ring and C=O stretch should be present.
- Purity Assay (GC):
 - Prepare a diluted solution of the sample in a suitable solvent (e.g., ethanol).
 - Inject the sample into the GC-FID or GC-MS system.
 - Determine the purity by calculating the area percentage of the main peak corresponding to **2,2,6-trimethylcyclohexanone**. The assay should conform to the required specification (e.g., ≥96.0%).[\[11\]](#)
- Disposition: If all tests meet the established specifications, the material is approved for use. If not, the material is rejected.

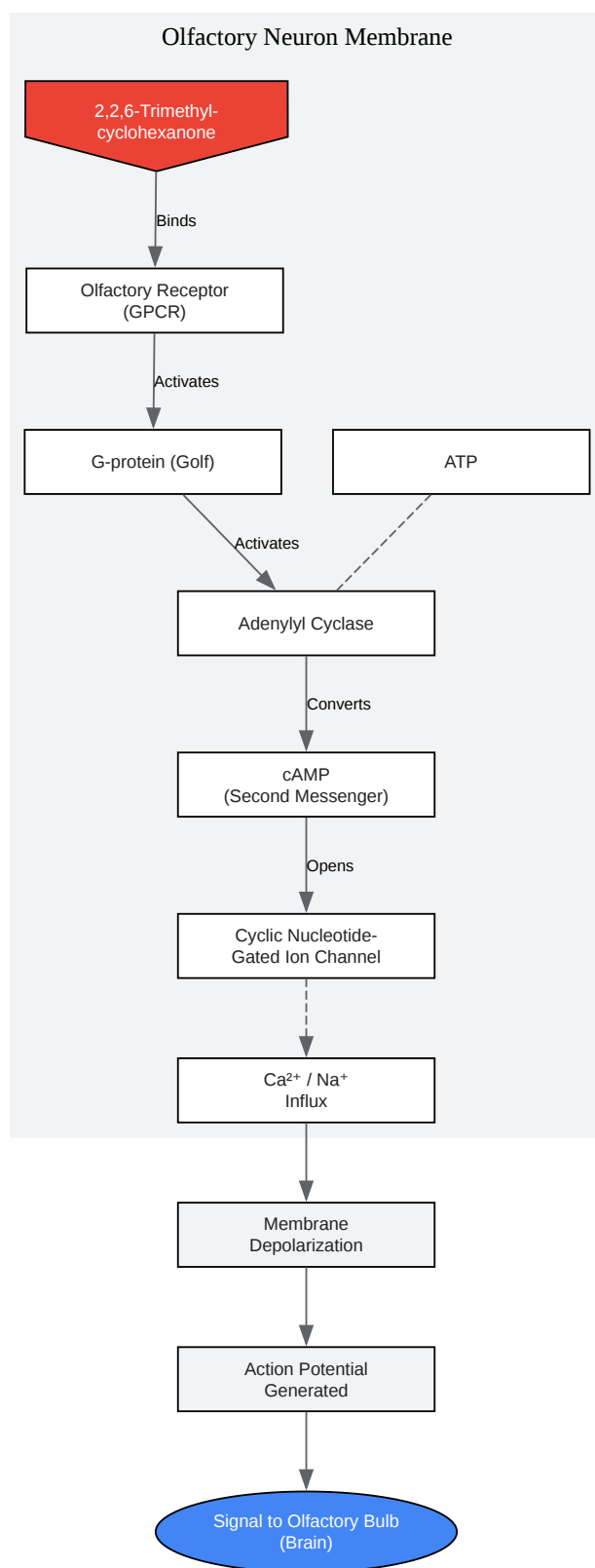


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Diagram 2: Quality control workflow for **2,2,6-trimethylcyclohexanone**.

Section 5: Mechanism of Odor Perception

The perception of **2,2,6-trimethylcyclohexanone**, like any volatile odorant, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this molecule are not publicly documented, the general signaling cascade is well-understood. The process involves a G-protein-coupled receptor (GPCR) pathway that converts the chemical signal into an electrical signal for the brain to interpret.



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Diagram 3: Generalized olfactory signal transduction pathway.

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